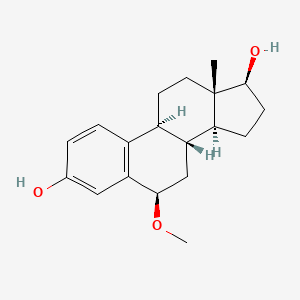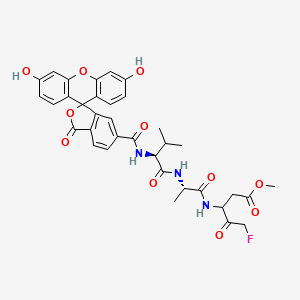
(6beta,17beta)-6-Methoxyestra-1,3,5(10)-triene-3,17-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6beta,17beta)-6-Methoxyestra-1,3,5(10)-triene-3,17-diol is a synthetic derivative of estradiol, a naturally occurring estrogen hormone This compound is characterized by the presence of a methoxy group at the 6th position and hydroxyl groups at the 3rd and 17th positions on the steroid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6beta,17beta)-6-Methoxyestra-1,3,5(10)-triene-3,17-diol typically involves multiple steps, starting from a suitable estradiol precursor. The key steps include:
Methoxylation: Introduction of the methoxy group at the 6th position. This can be achieved using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
Hydroxylation: Ensuring the hydroxyl groups are correctly positioned at the 3rd and 17th positions. This may involve selective oxidation and reduction reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and continuous flow reactors might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(6beta,17beta)-6-Methoxyestra-1,3,5(10)-triene-3,17-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to form different derivatives, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other chromium-based oxidants.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like thiols, amines, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes at the hydroxyl positions.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of new compounds with different functional groups replacing the methoxy group.
Applications De Recherche Scientifique
(6beta,17beta)-6-Methoxyestra-1,3,5(10)-triene-3,17-diol has several applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone receptor interactions.
Medicine: Potential use in hormone replacement therapy, treatment of menopausal symptoms, and other estrogen-related conditions.
Industry: Utilized in the development of pharmaceuticals and other health-related products.
Mécanisme D'action
The mechanism of action of (6beta,17beta)-6-Methoxyestra-1,3,5(10)-triene-3,17-diol involves binding to estrogen receptors (ERs) in target tissues. Upon binding, the compound can modulate the transcription of estrogen-responsive genes, leading to various physiological effects. The molecular targets include ER-alpha and ER-beta, which are involved in regulating reproductive and non-reproductive tissues.
Comparaison Avec Des Composés Similaires
Similar Compounds
Estradiol: The natural hormone from which (6beta,17beta)-6-Methoxyestra-1,3,5(10)-triene-3,17-diol is derived.
Ethinylestradiol: A synthetic derivative used in oral contraceptives.
Mestranol: Another synthetic estrogen used in combination with progestins.
Uniqueness
This compound is unique due to the presence of the methoxy group at the 6th position, which can influence its binding affinity and activity at estrogen receptors. This structural modification may result in different pharmacokinetic and pharmacodynamic properties compared to other estrogens.
Propriétés
Formule moléculaire |
C19H26O3 |
|---|---|
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
(6R,8R,9S,13S,14S,17S)-6-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H26O3/c1-19-8-7-13-12-4-3-11(20)9-15(12)17(22-2)10-14(13)16(19)5-6-18(19)21/h3-4,9,13-14,16-18,20-21H,5-8,10H2,1-2H3/t13-,14-,16+,17-,18+,19+/m1/s1 |
Clé InChI |
ZXHOGDYDNZUTSO-NHUKNTKWSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C[C@H](C4=C3C=CC(=C4)O)OC |
SMILES canonique |
CC12CCC3C(C1CCC2O)CC(C4=C3C=CC(=C4)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5'-[Oxybis(methylene)]bis(6-propyl-2H-1,3-benzodioxole)](/img/structure/B13416070.png)

![(1R,3S)-3-[(Z)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride](/img/structure/B13416092.png)
![(3S,5S,10S,13R,14S,17R)-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B13416093.png)








![(2S,3R,5R,8R,9S,10R,13R,14R,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B13416143.png)
![Ethyl 4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylate](/img/structure/B13416147.png)
